4-formyl-1H-pyrazole-1-carbothioamide

Vue d'ensemble

Description

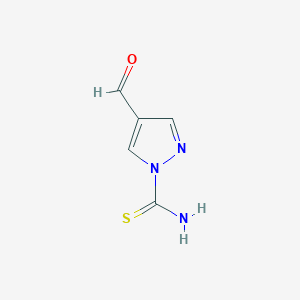

4-formyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring substituted with a formyl group at the 4-position and a carbothioamide group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1H-pyrazole-1-carbothioamide typically involves the formylation of a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-formyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: 4-carboxy-1H-pyrazole-1-carbothioamide.

Reduction: 4-hydroxymethyl-1H-pyrazole-1-carbothioamide.

Substitution: Derivatives with different substituents on the carbothioamide group.

Applications De Recherche Scientifique

Biological Activities

4-Formyl-1H-pyrazole-1-carbothioamide exhibits a range of biological activities, making it a valuable scaffold in drug development. Notably, compounds derived from pyrazole structures have shown:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been tested against various bacterial strains, demonstrating significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. Studies indicate that certain derivatives possess higher antimicrobial potential than traditional antibiotics .

- Anti-inflammatory Properties : Research has indicated that pyrazole derivatives can effectively inhibit inflammatory mediators. For instance, compounds related to this compound have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, which are critical in inflammatory responses .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies on MCF-7 cell lines revealed that derivatives of this compound exhibit cytotoxic effects, suggesting potential use in cancer therapeutics .

Synthetic Applications

The synthesis of this compound and its derivatives involves various chemical reactions that yield compounds with enhanced biological activities. The synthesis typically includes:

- Condensation Reactions : These are crucial for forming the pyrazole framework. For instance, the reaction of hydrazine derivatives with carbonyl compounds leads to the formation of pyrazole structures with varying substituents .

- Functionalization : The introduction of different functional groups onto the pyrazole ring can modulate biological activity and improve pharmacological profiles. For example, modifications at the 3-position of the pyrazole ring have been shown to enhance anti-inflammatory effects .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 4-formyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbothioamide group can interact with metal ions, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-formyl-1H-pyrazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

4-formyl-1H-pyrazole-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.

Uniqueness

Activité Biologique

4-formyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound characterized by its unique pyrazole ring and the presence of a carbothioamide functional group. This structural configuration imparts various biological activities, making it a subject of interest in medicinal chemistry. The compound has been studied for its potential applications in treating a range of diseases, including bacterial infections, cancer, and inflammation.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a formyl group (-CHO) and a thioamide group (-C(=S)NH), which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds are effective against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Bacillus cereus | 18 |

| C | Escherichia coli | 12 |

The results indicate that certain derivatives possess stronger antimicrobial activity than traditional antibiotics, suggesting their potential as alternative treatments.

Antitumor Activity

In addition to antimicrobial effects, compounds based on this compound have been investigated for their antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Effects

In a study involving human cancer cell lines, several derivatives were tested for their cytotoxic effects. The most potent compound demonstrated an IC50 value of 25 µM against breast cancer cells, indicating significant antitumor activity .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The compound exhibited strong radical scavenging activity in DPPH assays, suggesting its ability to mitigate oxidative stress .

Table 2: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| A | 85 |

| B | 70 |

| C | 60 |

Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives can be attributed to specific structural features. For instance, the presence of electron-withdrawing groups on the pyrazole ring enhances antimicrobial activity, while modifications at the thioamide position can improve antitumor efficacy .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis conducted on various derivatives highlighted key molecular descriptors that correlate with biological activity. Parameters such as lipophilicity and electronic properties were found to significantly influence the potency of these compounds against microbial and tumor cells .

Propriétés

IUPAC Name |

4-formylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(=S)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.